molecular formula C13H15NO B1602104 3-(Naphthalen-1-yloxy)propan-1-amine CAS No. 58477-93-3

3-(Naphthalen-1-yloxy)propan-1-amine

Cat. No. B1602104
CAS RN: 58477-93-3
M. Wt: 201.26 g/mol
InChI Key: XZFFMGFSKCIBAO-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yloxy)propan-1-amine is a chemical compound with the molecular weight of 237.73 . It is also known as 3-(1-naphthyloxy)-1-propanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(Naphthalen-1-yloxy)propan-1-amine is represented by the InChI code: 1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12 (11)13;/h1-3,5-8H,4,9-10,14H2;1H . This indicates the presence of a naphthalene group attached to a propan-1-amine via an ether linkage .


Physical And Chemical Properties Analysis

3-(Naphthalen-1-yloxy)propan-1-amine is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Derivative Formation

3-(Naphthalen-1-yloxy)propan-1-amine serves as a key precursor in synthesizing various chemical derivatives. For instance, its derivatives have been explored for potential anticancer properties. A notable example is the synthesis of a naftopidil analogue showing efficacy against a wide variety of human cancer cell lines and effectively suppressing tumor growth in mice (T. Nishizaki et al., 2014). Similarly, other derivatives, like N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamides, have been synthesized from 3-(Naphthalen-1-yloxy)propan-1-amine, exhibiting potential for various applications (Yang Jing, 2010).

Fluorescent Probes and Imaging

The compound's derivatives are used in creating fluorescent probes for detecting ions. For instance, a naphthalene-based probe selectively binds Al³⁺ ions and detects NO²⁻ ions, useful in fluorescence microscopic imaging (Animesh Sahana et al., 2013). These properties are valuable in biological and chemical sensing applications.

Polymeric Materials and Functionalization

3-(Naphthalen-1-yloxy)propan-1-amine is instrumental in creating polymeric materials with specific properties. For example, naphthalene-containing poly(ester–amide)s, derived from similar compounds, demonstrate excellent solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (S. Hsiao & Wen-Tsuen Leu, 2005).

Bioelectrochemical Studies and DNA Interaction

Aromatic amines like 3-(Naphthalen-1-yloxy)propan-1-amine are studied for their bioelectrochemical behavior. Their derivatives have shown significant interaction with DNA, which is crucial for understanding their biological effects and potential therapeutic applications (M. Shabbir et al., 2017).

Mechanism of Action

While the specific mechanism of action for 3-(Naphthalen-1-yloxy)propan-1-amine is not available, similar compounds such as Duloxetine, an antidepressant, work by inhibiting the reuptake of serotonin and norepinephrine .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-naphthalen-1-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFMGFSKCIBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561710
Record name 3-[(Naphthalen-1-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yloxy)propan-1-amine

CAS RN

58477-93-3
Record name 3-[(Naphthalen-1-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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